
N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide, also known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. MPAPA is a derivative of the neurotransmitter dopamine and has been studied for its ability to modulate dopamine receptors in the brain. In
作用机制
N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide acts as a partial agonist at dopamine receptors, specifically the D2 and D3 subtypes. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which are regions of the brain involved in motor function and cognitive processes. N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide also modulates other neurotransmitter systems such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide has been shown to have several biochemical and physiological effects in animal models. It increases dopamine release in the striatum and prefrontal cortex, which may improve motor function and cognitive processes. N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide also modulates the release of other neurotransmitters such as glutamate and GABA, which may contribute to its therapeutic effects. In addition, N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide is its ability to selectively modulate dopamine receptors, which may reduce the risk of side effects associated with non-selective dopamine agonists. N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide is also relatively easy to synthesize and purify, which makes it a useful tool for studying dopamine receptor function. However, one limitation of N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide is its relatively low potency compared to other dopamine agonists, which may limit its therapeutic potential.
未来方向
There are several future directions for research on N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide. One area of interest is the development of more potent derivatives of N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide that may have greater therapeutic potential. Another area of interest is the use of N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide as a tool for studying dopamine receptor function and the underlying mechanisms of neurological disorders. Finally, the potential use of N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide in combination with other drugs or therapies for the treatment of neurological disorders should be explored.
合成方法
The synthesis of N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide involves the reaction of 6-methoxypyridin-3-amine with 2-(propan-2-ylamino)acetic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide has been studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide has been shown to increase dopamine release and improve motor function in animal models. In schizophrenia, N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide has been studied for its ability to modulate dopamine receptors and improve cognitive function. N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide has also been studied for its potential to reduce drug-seeking behavior in addiction by modulating the reward pathway in the brain.
属性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(propan-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8(2)12-7-10(15)14-9-4-5-11(16-3)13-6-9/h4-6,8,12H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWYAGFMOALPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)NC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)
![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
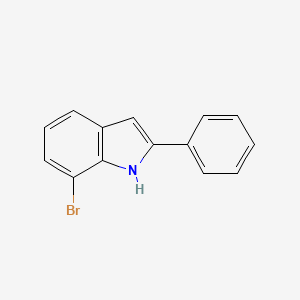
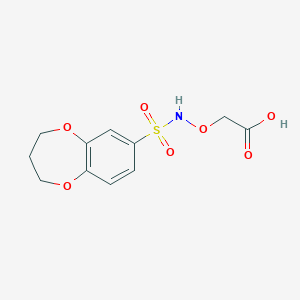

![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
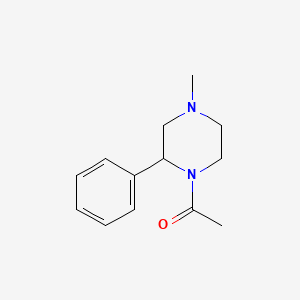
![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)
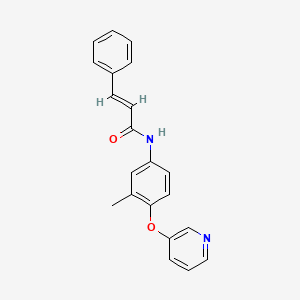
![5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7567296.png)
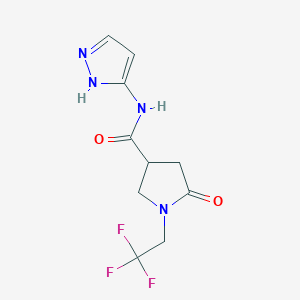
![N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-3-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B7567304.png)
![2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile](/img/structure/B7567312.png)